(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole
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Overview
Description
(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound. It features a naphthalene ring substituted with a decyloxy group and an oxazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound’s stereochemistry is specified by the (4R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole typically involves several steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes alkylation to introduce the decyloxy group at the 6-position.
Oxazole Ring Formation: The naphthalene derivative is then subjected to cyclization reactions to form the oxazole ring. This step often involves the use of reagents like ethylamine and appropriate catalysts under controlled temperature and pressure conditions.
Stereoselective Synthesis: The final step involves ensuring the correct (4R) stereochemistry, which may require chiral catalysts or specific reaction conditions to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis systems, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound might be used to investigate its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential bioactivity could make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure might confer specific biological activities, making it a potential lead compound for developing new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(4R)-2-[6-(Octyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole: Similar structure with an octyloxy group instead of a decyloxy group.
(4R)-2-[6-(Hexyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole: Similar structure with a hexyloxy group instead of a decyloxy group.
(4R)-2-[6-(Butyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole: Similar structure with a butyloxy group instead of a decyloxy group.
Uniqueness
The uniqueness of (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole lies in its specific combination of functional groups and stereochemistry. The decyloxy group provides hydrophobic characteristics, while the oxazole ring and naphthalene core contribute to its overall reactivity and potential bioactivity.
Properties
CAS No. |
920509-98-4 |
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Molecular Formula |
C25H35NO2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(4R)-2-(6-decoxynaphthalen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H35NO2/c1-3-5-6-7-8-9-10-11-16-27-24-15-14-20-17-22(13-12-21(20)18-24)25-26-23(4-2)19-28-25/h12-15,17-18,23H,3-11,16,19H2,1-2H3/t23-/m1/s1 |
InChI Key |
XKYJJGDZCYQGTA-HSZRJFAPSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=N[C@@H](CO3)CC |
Canonical SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NC(CO3)CC |
Origin of Product |
United States |
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